molecular formula C11H11NO B055843 2,4-Dimethyl-8-hydroxyquinoline CAS No. 115310-98-0

2,4-Dimethyl-8-hydroxyquinoline

Cat. No. B055843
M. Wt: 173.21 g/mol
InChI Key: UXFZNPGAWHMSRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxyquinoline derivatives can involve modified Skraup reactions or thermal cyclization processes. Specific synthesis methods may include reactions of parent compounds with selected reagents under controlled conditions to introduce methyl and hydroxy groups at the designated positions on the quinoline ring (Warner et al., 1975).

Molecular Structure Analysis

The molecular structure of hydroxyquinoline derivatives, including variations in their substitution patterns, can significantly influence their chemical and physical properties. X-ray crystallography has been used to determine the structures of these compounds, revealing details about their molecular configurations and intermolecular interactions (Zeng et al., 2007).

Chemical Reactions and Properties

Hydroxyquinoline compounds participate in various chemical reactions, including complex formation with metals and pH-sensitive photophysical behaviors. These reactions are central to their applications in sensing and coordination chemistry. For instance, their ability to form complexes with boron-dipyrromethene leads to unique fluorescence properties that are pH-dependent (Chen et al., 2011).

Physical Properties Analysis

The physical properties of hydroxyquinoline derivatives, such as solubility, melting points, and crystalline forms, are influenced by their molecular structure and substitution patterns. Polymorphism can occur, resulting in different physical properties for the same compound under various conditions (Castañeda et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, of 2,4-Dimethyl-8-hydroxyquinoline are determined by the functional groups present on the quinoline ring. The hydroxy group, in particular, imparts certain acidic characteristics, and the methyl groups can influence the electron density and reactivity of the molecule (Heiskanen et al., 2007).

Scientific Research Applications

  • Iron-Chelators for Neuroprotection : These compounds can act as iron-chelators, which are substances that can bind to and remove excess iron from the body. This property can be used for neuroprotection, as excess iron in the brain is associated with neurodegenerative diseases like Alzheimer’s .

  • Anticancer Agents : Some derivatives have shown potential as anticancer agents. They can interfere with the growth and proliferation of cancer cells .

  • Inhibitors of 2OG-Dependent Enzymes : 2OG-dependent enzymes are a large family of enzymes involved in various biological processes. Inhibitors of these enzymes can be used to regulate these processes .

  • Chelators of Metalloproteins : Metalloproteins are proteins that contain a metal ion cofactor. Chelators can bind to these metal ions, potentially altering the function of the metalloprotein .

  • Anti-HIV Agents : Some compounds have shown potential as anti-HIV agents, which can inhibit the replication of the HIV virus .

  • Antifungal Agents : These compounds can inhibit the growth of fungi, making them potential candidates for the development of new antifungal drugs .

  • Antileishmanial Agents : These compounds can be used as antileishmanial agents, which can inhibit the growth of Leishmania parasites .

  • Antischistosomal Agents : They can also act as antischistosomal agents, which can inhibit the growth of Schistosoma parasites .

  • Mycobacterium Tuberculosis Inhibitors : Some compounds have shown potential as inhibitors of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

  • Botulinum Neurotoxin Inhibitors : These compounds can inhibit the action of botulinum neurotoxin, a potent neurotoxin produced by the bacterium Clostridium botulinum .

  • Oxidation Catalysts : Some compounds, particularly those containing vanadium, can act as catalysts for the oxidation of various organic compounds .

  • Synthesis of Bioactive Compounds : These compounds can be used in the synthesis of other bioactive compounds, including those with potential biological and pharmaceutical activities .

Safety And Hazards

2,4-Dimethyl-8-hydroxyquinoline is classified as having acute toxicity (Category 4, Oral) and can cause serious eye damage (Category 1) . It is harmful if swallowed and causes serious eye damage . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Compounds containing the 8-HQ moiety, such as 2,4-Dimethyl-8-hydroxyquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They can be used to develop potent lead compounds with good efficacy and low toxicity . Therefore, the future directions in this field of research could involve further exploitation of this privileged structure for therapeutic applications .

properties

IUPAC Name

2,4-dimethylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFZNPGAWHMSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609216
Record name 2,4-Dimethylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-8-hydroxyquinoline

CAS RN

115310-98-0
Record name 2,4-Dimethylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethyl-8-quinolinol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a three-necked flask were placed 33 g of o-aminophenol and 207 g of concentrated hydrochloric acid and the mixture was heated to the reflux temperature and stirred for 1 hour. To the mixture being heated under reflux was slowly added 51 g of 3-penten-2-one with a purity of 65% over 2 hours and stirring was continued for another 2 hours. Upon completion of the reaction, the reaction mixture was cooled to room temperature, 300 ml of a 48% aqueous solution of NaOH was added until the aqueous phase became alkaline. Ethyl acetate was added further, the organic layer was recovered and the solvent was distilled off under reduced pressure. The crude product thus obtained was purified by gas chromatography, recrystallized from hexane and the crystals collected by filtration were washed with hexane and dried at 80° C. under reduced pressure to give 18.9 g of 2,4-dimethyl-8-quinolinol.
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aqueous solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dimethyl-8-hydroxyquinoline
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2,4-Dimethyl-8-hydroxyquinoline
Reactant of Route 3
2,4-Dimethyl-8-hydroxyquinoline
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2,4-Dimethyl-8-hydroxyquinoline
Reactant of Route 5
2,4-Dimethyl-8-hydroxyquinoline
Reactant of Route 6
2,4-Dimethyl-8-hydroxyquinoline

Citations

For This Compound
24
Citations
SY Chai, R Zhou, ZW An, A Kimura, K Fukuno… - Thin solid films, 2005 - Elsevier
New 5-coordinated aluminum complexes bearing a phenolic ligand and two 2,4-dimethyl-8-hydroxyquinoline ligands were synthesized for application to organic light-emitting devices. …
Number of citations: 34 www.sciencedirect.com
JT Lim, CH Jeong, JH Lee, GY Yeom, HK Jeong… - Journal of …, 2006 - Elsevier
A new five-coordinated bis(2,4-dimethyl-8-quinolinolato)(triphenylsilanolato)aluminum (III) (24MeSAlq) material, having bulky substituents, was prepared in one-step reaction and was …
Number of citations: 7 www.sciencedirect.com
JP Phillips, LL Merritt Jr - Journal of the American Chemical …, 1948 - ACS Publications
Discussion The relative basicities of these compounds agree very well with what would be predicted from the electron-releasing tendencies of methyl groups substituted o, m, andp to …
Number of citations: 67 pubs.acs.org
D Singh, V Nishal, S Bhagwan, RK Saini, I Singh - Materials & Design, 2018 - Elsevier
Organic metal complexes are used as the potential light emitting materials for the fabrication of light emitting devices, due to their fine color gamut and better emission properties. 8-…
Number of citations: 70 www.sciencedirect.com
K OKAMOTO, T FUJIWARA, K SUKENARI… - The Tohoku Journal of …, 1955 - jstage.jst.go.jp
When a zinc-affine substance is brought into blood it will certainly combine with the zinc content in the Langerhans islets. Now, when the substance is cytotoxic, the cells here will be …
Number of citations: 5 www.jstage.jst.go.jp
D Fattori, C Rossi, CI Fincham, M Berettoni… - Journal of medicinal …, 2006 - ACS Publications
We recently published the extensive in vivo pharmacological characterization of MEN 16132 (J. Pharmacol. Exp. Ther. 2005, 616−623; Eur. J. Pharmacol. 2005, 528, 7), a member of …
Number of citations: 8 pubs.acs.org
K Okamoto, T Taii, H Koso, N TAKENAKA… - The Tohoku Journal of …, 1955 - jstage.jst.go.jp
Since the discovery of alloxan diabetes, 3, 4) there have been many studies reported on diabetes mellitus with alloxan used in the experiments while the prevention side of this disease …
Number of citations: 2 www.jstage.jst.go.jp
H Heitsch - Current medicinal chemistry, 2002 - ingentaconnect.com
Stimulation of the bradykinin (BK) B2 receptor by kinins is associated with pathophysiological as well as pronounced beneficial effects. Consequently, interference with BK B2 receptors …
Number of citations: 77 www.ingentaconnect.com
J Jayabharathi, V Thanikachalam, N Srinivasan… - Journal of …, 2011 - Springer
A group of novel 2-aryl imidazole derivatives were synthesized and characterized by NMR spectra, X-ray, mass and CHN analysis. An excited state intramolecular proton transfer (ESIPT…
Number of citations: 36 link.springer.com
K Saravanan, N Srinivasan, V Thanikachalam… - Journal of …, 2011 - Springer
Some novel imidazole derivatives were developed for highly sensitive chemisensors for transition metal ions. Since these compounds are sensitive to different external stimulations …
Number of citations: 58 link.springer.com

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